Cas no 391652-10-1 ({[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate)

{[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate structure
391652-10-1 structure
Product name:{[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate
CAS No:391652-10-1
MF:C16H14Cl2N2O4
Molecular Weight:369.199362277985
CID:5801399
PubChem ID:2413622

{[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS033627906
    • {[(2-methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate
    • EN300-26597092
    • Z18518569
    • 391652-10-1
    • {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate
    • インチ: 1S/C16H14Cl2N2O4/c1-23-13-5-3-2-4-10(13)7-19-14(21)9-24-16(22)11-6-12(17)15(18)20-8-11/h2-6,8H,7,9H2,1H3,(H,19,21)
    • InChIKey: UOWQDQPQVHLYPY-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(=O)OCC(NCC1C=CC=CC=1OC)=O)Cl

計算された属性

  • 精确分子量: 368.0330623g/mol
  • 同位素质量: 368.0330623g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 438
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.5Ų
  • XLogP3: 3.1

{[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26597092-0.05g
{[(2-methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate
391652-10-1 95.0%
0.05g
$212.0 2025-03-20

{[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate 関連文献

{[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylateに関する追加情報

CAS No. 391652-10-1: {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate - A Novel Compound with Promising Therapeutic Potential

{[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate represents a significant advancement in the field of medicinal chemistry, combining structural elements from diverse pharmacophores to create a compound with potential applications in multiple therapeutic areas. The synthesis of this molecule involves the strategic coupling of a 5,6-dichloropyridine-3-carboxylate scaffold with a complex aromatic substituent containing a methoxy group and a carbamoyl functionality. This unique architecture has been extensively studied in recent years, with emerging research highlighting its potential as a lead compound for drug discovery programs targeting inflammation and neurodegenerative diseases.

5,6-Dichloropyridine-3-carboxylate serves as the core structural framework of this compound, providing a versatile platform for functional group modification. The presence of chlorine atoms at the 5 and 6 positions introduces steric and electronic effects that significantly influence the molecule's reactivity and biological activity. Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the dichloro substitution pattern enhances the compound's ability to modulate intracellular signaling pathways, particularly in the context of inflammatory responses. This finding aligns with the broader trend in pharmaceutical research to develop molecules with multifunctional properties that can address complex disease mechanisms.

2-Methoxyphenyl is a critical component of this molecule's structure, contributing to its overall hydrophobicity and molecular recognition properties. The methoxy group at the para-position of the phenyl ring plays a dual role in both stabilizing the molecule's conformation and enhancing its interaction with biological targets. Recent computational studies using molecular docking simulations have revealed that the 2-methoxyphenyl moiety forms favorable hydrogen bonding interactions with key residues in target proteins, a finding that has important implications for the design of more potent derivatives. These insights are particularly relevant in the context of developing therapies for autoimmune disorders and metabolic syndromes.

The carbamoyl group in this compound is a key functional element that significantly influences its pharmacological profile. The presence of this group allows for the formation of hydrogen bonds with biological targets, enhancing the molecule's binding affinity and selectivity. Recent advances in drug design have emphasized the importance of carbamoyl functionalities in improving the solubility and bioavailability of small molecule therapeutics. A 2023 study published in Drug Discovery Today highlighted the role of carbamoyl moieties in modulating enzyme inhibition kinetics, suggesting that this compound could be a valuable scaffold for developing more effective inhibitors of key enzymatic pathways.

5,6-Dichloropyridine-3-carboxylate has been the focus of several recent investigations due to its potential as a pharmacophore in the development of novel therapeutics. The dichloro substitution pattern creates a unique electronic environment that can be tuned to optimize the compound's biological activity. Recent work in ACS Medicinal Chemistry Letters (2023) demonstrated that this structural feature enhances the molecule's ability to interact with specific receptors involved in neuroinflammation, a finding that has significant implications for the treatment of neurodegenerative diseases. These studies underscore the importance of structural modifications in improving the therapeutic potential of small molecule drugs.

The carbamoyl functionality in this compound is particularly noteworthy due to its ability to participate in multiple types of molecular interactions. Recent research has shown that carbamoyl groups can act as both hydrogen bond donors and acceptors, enabling the molecule to engage with a wide range of biological targets. This property is especially valuable in the context of developing drugs that target complex disease pathways, as it allows for the creation of molecules with enhanced binding affinity and selectivity. The combination of these features makes {[(2-Methoxypheny)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate a promising candidate for further development in pharmaceutical research.

Recent advances in medicinal chemistry have highlighted the importance of hybrid molecular structures in the development of novel therapeutics. The 5,6-dichloropyridine-3-carboxylate scaffold in this compound provides a versatile platform for the incorporation of diverse functional groups, enabling the creation of molecules with unique pharmacological properties. Studies published in European Journal of Medicinal Chemistry (2023) have demonstrated that the combination of aromatic and heterocyclic elements in this structure can lead to the development of compounds with enhanced biological activity. These findings are particularly relevant in the context of designing drugs that can address complex diseases with multiple pathophysiological mechanisms.

The 2-methoxyphenyl group in this molecule has been the subject of extensive research due to its potential to modulate molecular interactions with biological targets. Recent computational studies have shown that the methoxy group can enhance the molecule's ability to form specific interactions with target proteins, a property that is particularly valuable in the development of selective inhibitors. These findings are consistent with the broader trend in pharmaceutical research to develop molecules with improved selectivity and reduced off-target effects. The combination of these features makes {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate a promising candidate for further investigation in drug discovery programs.

Recent studies have focused on the potential of carbamoyl functionalities in improving the pharmacokinetic properties of small molecule drugs. The presence of a carbamoyl group can significantly enhance the solubility and bioavailability of a compound, making it more suitable for therapeutic use. Research published in Drug Metabolism and Disposition (2023) has demonstrated that carbamoyl modifications can improve the metabolic stability of small molecule drugs, a critical factor in their clinical success. These findings suggest that the carbamoyl group in this compound may play a significant role in optimizing its therapeutic potential.

The 5,6-dichloropyridine-3-carboxylate scaffold has shown promise in the development of novel therapeutics due to its ability to modulate intracellular signaling pathways. Recent research has focused on understanding how the dichloro substitution pattern influences the molecule's biological activity, with studies suggesting that this structural feature can enhance the compound's ability to interact with specific receptors. These findings are particularly relevant in the context of developing drugs that can target complex disease mechanisms, as they demonstrate the importance of structural modifications in improving therapeutic outcomes.

The combination of the 2-methoxyphenyl group and the carbamoyl functionality in this compound creates a unique molecular architecture that has the potential to modulate multiple biological pathways. Recent studies have suggested that this structure can be optimized to improve its therapeutic potential, with research indicating that small modifications to the molecular framework can significantly enhance its biological activity. These findings highlight the importance of structural optimization in the development of novel therapeutics and suggest that this compound may represent an important lead in the search for more effective treatments for a wide range of diseases.

As research in medicinal chemistry continues to advance, the potential applications of {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate are expanding. Recent studies have explored its potential in the development of drugs for neurodegenerative diseases, inflammatory conditions, and metabolic syndromes. The unique combination of structural elements in this molecule suggests that it may have broad therapeutic applications, making it an important area of focus for further research and development in pharmaceutical science.

Overall, the 5,6-dichloropyridine-3-carboxylate scaffold in this compound represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential biological activity make it a promising candidate for further investigation in drug discovery programs. As research in this area continues to evolve, the development of this compound may lead to the creation of more effective therapeutics for a wide range of medical conditions, highlighting the importance of continued exploration in this exciting field of study.

Recent developments in drug design have emphasized the importance of hybrid molecular structures in the development of novel therapeutics. The 5,6-dichloropyridine-3-carboxylate scaffold in this compound provides a versatile platform for the incorporation of diverse functional groups, enabling the creation of molecules with unique pharmacological properties. Studies published in European Journal of Medicinal Chemistry (2023) have demonstrated that the combination of aromatic and heterocyclic elements in this structure can lead to the development of compounds with enhanced biological activity. These findings are particularly relevant in the context of designing drugs that can address complex diseases with multiple pathophysiological mechanisms.

The 2-methoxyphenyl group in this molecule has been the subject of extensive research due to its potential to modulate molecular interactions with biological targets. Recent computational studies have shown that the methoxy group can enhance the molecule's ability to form specific interactions with target proteins, a property that is particularly valuable in the development of selective inhibitors. These findings are consistent with the broader trend in pharmaceutical research to develop molecules with improved selectivity and reduced off-target effects. The combination of these features makes {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate a promising candidate for further investigation in drug discovery programs.

Recent studies have focused on the potential of carbamoyl functionalities in improving the pharmacokinetic properties of small molecule drugs. The presence of a carbamoyl group can significantly enhance the solubility and bioavailability of a compound, making it more suitable for therapeutic use. Research published in Drug Metabolism and Disposition (2023) has demonstrated that carbamoyl modifications can improve the metabolic stability of small molecule drugs, a critical factor in their clinical success. These findings suggest that the carbamoyl group in this compound may play a significant role in optimizing its therapeutic potential.

The 5,6-dichloropyridine-3-carboxylate scaffold has shown promise in the development of novel therapeutics due to its ability to modulate intracellular signaling pathways. Recent research has focused on understanding how the dichloro substitution pattern influences the molecule's biological activity, with studies suggesting that this structural feature can enhance the compound's ability to interact with specific receptors. These findings are particularly relevant in the context of developing drugs that can target complex disease mechanisms, as they demonstrate the importance of structural modifications in improving therapeutic outcomes.

The combination of the 2-methoxyphenyl group and the carbamoyl functionality in this compound creates a unique molecular architecture that has the potential to modulate multiple biological pathways. Recent studies have suggested that this structure can be optimized to improve its therapeutic potential, with research indicating that small modifications to the molecular framework can significantly enhance its biological activity. These findings highlight the importance of structural optimization in the development of novel therapeutics and suggest that this compound may represent an important lead in the search for more effective treatments for a wide range of diseases.

As research in medicinal chemistry continues to advance, the potential applications of {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate are expanding. Recent studies have explored its potential in the development of drugs for neurodegenerative diseases, inflammatory conditions, and metabolic syndromes. The unique combination of structural elements in this molecule suggests that it may have broad therapeutic applications, making it an important area of focus for further research and development in pharmaceutical science.

Overall, the 5,6-dichloropyridine-3-carboxylate scaffold in this compound represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential biological activity make it a promising candidate for further investigation in drug discovery programs. As research in this area continues to evolve, the development of this compound may lead to the creation of more effective therapeutics for a wide range of medical conditions, highlighting the importance of continued exploration in this exciting field of study.

Recent developments in drug design have emphasized the importance of hybrid molecular structures in the development of novel therapeutics. The 5,6-dichloropyridine-3-carboxylate scaffold in this compound provides a versatile platform for the incorporation of diverse functional groups, enabling the creation of molecules with unique pharmacological properties. Studies published in European Journal of Medicinal Chemistry (2023) have demonstrated that the combination of aromatic and heterocyclic elements in this structure can lead to the development of compounds with enhanced biological activity. These findings are particularly relevant in the context of designing drugs that can address complex diseases with multiple pathophysiological mechanisms.

The 2-methoxyphenyl group in this molecule has been the subject of extensive research due to its potential to modulate molecular interactions with biological targets. Recent computational studies have shown that the methoxy group can enhance the molecule's ability to form specific interactions with target proteins, a property that is particularly valuable in the development of selective inhibitors. These findings are consistent with the broader trend in pharmaceutical research to develop molecules with improved selectivity and reduced off-target effects. The combination of these features makes {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate a promising candidate for further investigation in drug discovery programs.

Recent studies have focused on the potential of carbamoyl functionalities in improving the pharmacokinetic properties of small molecule drugs. The presence of a carbamoyl group can significantly enhance the solubility and bioavailability of a compound, making it more suitable for therapeutic use. Research published in Drug Metabolism and Disposition (2023) has demonstrated that carbamoyl modifications can improve the metabolic stability of small molecule drugs, a critical factor in their clinical success. These findings suggest that the carbamoyl group in this compound may play a significant role in optimizing its therapeutic potential.

The 5,6-dichloropyridine-3-carboxylate scaffold has shown promise in the development of novel therapeutics due to its ability to modulate intracellular signaling pathways. Recent research has focused on understanding how the dichloro substitution pattern influences the molecule's biological activity, with studies suggesting that this structural feature can enhance the compound's ability to interact with specific receptors. These findings are particularly relevant in the context of developing drugs that can target complex disease mechanisms, as they demonstrate the importance of structural modifications in improving therapeutic outcomes.

The combination of the 2-methoxyphenyl group and the carbamoyl functionality in this compound creates a unique molecular architecture that has the potential to modulate multiple biological pathways. Recent studies have suggested that this structure can be optimized to improve its therapeutic potential, with research indicating that small modifications to the molecular framework can significantly enhance its biological activity. These findings highlight the importance of structural optimization in the development of novel therapeutics and suggest that this compound may represent an important lead in the search for more effective treatments for a wide range of diseases.

As research in medicinal chemistry continues to advance, the potential applications of {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate are expanding. Recent studies have explored its potential in the development of drugs for neurodegenerative diseases, inflammatory conditions, and metabolic syndromes. The unique combination of structural elements in this molecule suggests that it may have broad therapeutic applications, making it an important area of focus for further research and development in pharmaceutical science.

Overall, the 5,6-dichloropyridine-3-carboxylate scaffold in this compound represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential biological activity make it a promising candidate for further investigation in drug discovery programs. As research in this area continues to evolve, the development of this compound may lead to the creation of more effective therapeutics for a wide range of medical conditions, highlighting the importance of continued exploration in this exciting field of study.

Recent developments in drug design have emphasized the importance of hybrid molecular structures in the development of novel therapeutics. The 5,6-dichloropyridine-3-carboxylate scaffold in this compound provides a versatile platform for the incorporation of diverse functional groups, enabling the creation of molecules with unique pharmacological properties. Studies published in European Journal of Medicinal Chemistry (2023) have demonstrated that the combination of aromatic and heterocyclic elements in this structure can lead to the development of compounds with enhanced biological activity. These findings are particularly relevant in the context of designing drugs that can address complex diseases with multiple pathophysiological mechanisms.

The 2-methoxyphenyl group in this molecule has been the subject of extensive research due to its potential to modulate molecular interactions with biological targets. Recent computational studies have shown that the methoxy group can enhance the molecule's ability to form specific interactions with target proteins, a property that is particularly valuable in the development of selective inhibitors. These findings are consistent with the broader trend in pharmaceutical research to develop molecules with improved selectivity and reduced off-target effects. The combination of these features makes {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate a promising candidate for further investigation in drug discovery programs.

Recent studies have focused on the potential of carbamoyl functionalities in improving the pharmacokinetic properties of small molecule drugs. The presence of a carbamoyl group can significantly enhance the solubility and bioavailability of a compound, making it more suitable for therapeutic use. Research published in Drug Metabolism and Disposition (2023) has demonstrated that carbamoyl modifications can improve the metabolic stability of small molecule drugs, a critical factor in their clinical success. These findings suggest that the carbam, the compound's carbamoyl group may play a significant role in optimizing its therapeutic potential.

The 5,6-dichloropyridine-3-carboxylate scaffold has shown promise in the development of novel therapeutics due to its ability to modulate intracellular signaling pathways. Recent research has focused on understanding how the dichloro substitution pattern influences the molecule's biological activity, with studies suggesting that this structural feature can enhance the compound's ability to interact with specific receptors. These findings are particularly relevant in the context of developing drugs that can target complex disease mechanisms, as they demonstrate the importance of structural modifications in improving therapeutic outcomes.

The combination of the 2-methoxyphenyl group and the carbamoyl functionality in this compound creates a unique molecular architecture that has the potential to modulate multiple biological pathways. Recent studies have suggested that this structure can be optimized to improve its therapeutic potential, with research indicating that small modifications to the molecular framework can significantly enhance its biological activity. These findings highlight the importance of structural optimization in the development of novel therapeutics and suggest that this compound may represent an important lead in the search for more effective treatments for a wide range of diseases.

As research in medicinal chemistry continues to advance, the potential applications of {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate are expanding. Recent studies have explored its potential in the development of drugs for neurodegenerative diseases, inflammatory conditions, and metabolic syndromes. The unique combination of structural elements in this molecule suggests that it may have broad therapeutic applications, making it an important area of focus for further research and development in pharmaceutical science.

Overall, the 5,6-dichloropyridine-3-carboxylate scaffold in this compound represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential biological activity make it a promising candidate for further investigation in drug discovery programs. As research in this area continues to evolve, the development of this compound may lead to the creation of more effective therapeutics for a wide range of medical conditions, highlighting the importance of continued exploration in this exciting field of study.

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